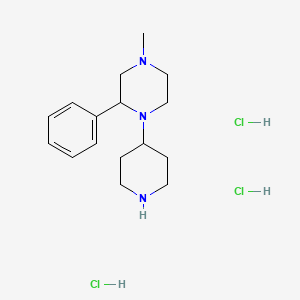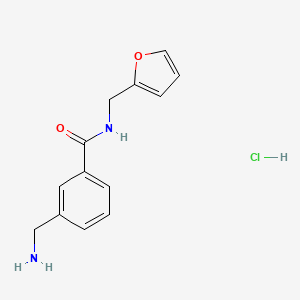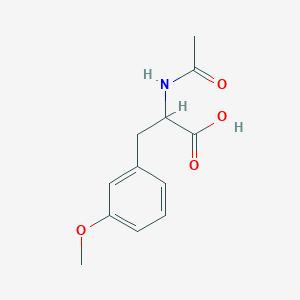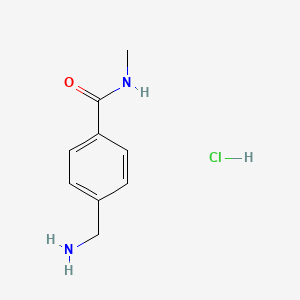
4-Bromo-5-fluoropyrimidine
説明
4-Bromo-5-fluoropyrimidine is a heterocyclic organic compound that contains both nitrogen and halogen atoms in its structure. It is a derivative of pyrimidine, a 6-membered heterocycle with two nitrogen heteroatoms .
Molecular Structure Analysis
The molecular formula of 4-Bromo-5-fluoropyrimidine is C4H2BrFN2 . It has a molecular weight of 176.98 .Physical And Chemical Properties Analysis
4-Bromo-5-fluoropyrimidine is a colorless to yellow liquid . It should be stored at a temperature between 2-8°C . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Synthesis and Drug Development
4-Bromo-5-fluoropyrimidine plays a crucial role in the synthesis of various pharmaceutical compounds. For instance, it is a key component in the creation of kinase inhibitors, which are vital in cancer treatment. Wada et al. (2012) demonstrated the synthesis of 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, highlighting the importance of 4-Bromo-5-fluoropyrimidine in developing anticancer agents (Wada et al., 2012).
Metabolism and Toxicity Studies
The metabolism and potential toxicity of fluoropyrimidine compounds, which include derivatives like 4-Bromo-5-fluoropyrimidine, are significant areas of research. Verbitskiy et al. (2016) explored the antitubercular activity of various fluorinated pyrimidines, offering insights into the therapeutic potential and metabolic pathways of these compounds (Verbitskiy et al., 2016).
Pharmacogenetics and Patient Safety
In clinical settings, understanding the genetic factors that influence the response to fluoropyrimidine-based treatments, including derivatives of 4-Bromo-5-fluoropyrimidine, is crucial. Henricks et al. (2017) discussed the importance of DPYD genotype-guided dose individualization in fluoropyrimidine therapy to improve patient safety, a critical consideration for compounds like 4-Bromo-5-fluoropyrimidine (Henricks et al., 2017).
Noninvasive Drug Studies
Research has also focused on noninvasive methods to study fluoropyrimidines. Wolf et al. (2003) explored the use of fluoropyrimidines in noninvasive drug studies, an area of research that could benefit the understanding and application of 4-Bromo-5-fluoropyrimidine (Wolf et al., 2003).
Chemotherapy and Cardiotoxicity
The cardiotoxicity associated with fluoropyrimidine drugs, which could extend to compounds like 4-Bromo-5-fluoropyrimidine, is a significant area of concern. Depetris et al. (2018) provided a comprehensive review of fluoropyrimidine-induced cardiotoxicity, shedding light on the potential cardiovascular effects of these compounds (Depetris et al., 2018).
Safety and Hazards
4-Bromo-5-fluoropyrimidine is considered hazardous. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary target of 4-Bromo-5-fluoropyrimidine, similar to other fluoropyrimidines, is the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair .
Mode of Action
4-Bromo-5-fluoropyrimidine, like other fluoropyrimidines, is thought to exert its effect by binding to thymidylate synthase in a ternary complex with the folate cofactor, N5–10-methylenetetrahydrofolate . This binding inhibits the conversion of dUMP to dTMP by thymidylate synthase, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The inhibition of thymidylate synthase by 4-Bromo-5-fluoropyrimidine leads to an imbalance in the pool of deoxynucleotides, particularly an increase in the dATP/dTTP ratio . This imbalance disrupts DNA synthesis and repair, resulting in lethal DNA damage . Additionally, the accumulation of dUMP may lead to increased levels of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA .
Pharmacokinetics
The pharmacokinetics of 4-Bromo-5-fluoropyrimidine are likely to be similar to those of other fluoropyrimidines. Fluoropyrimidines are typically metabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting step in their catabolism . Variability in DPD activity can lead to differences in the pharmacokinetics and bioavailability of fluoropyrimidines .
Result of Action
The result of the action of 4-Bromo-5-fluoropyrimidine is the disruption of DNA synthesis and repair, leading to DNA damage and ultimately cell death . This makes it a potentially effective agent in the treatment of cancer.
Action Environment
The action, efficacy, and stability of 4-Bromo-5-fluoropyrimidine can be influenced by various environmental factors. For instance, genetic variations in enzymes involved in the metabolism of fluoropyrimidines, such as DPD, can affect the drug’s toxicity and efficacy . Furthermore, the drug’s action may be influenced by interactions with other drugs or substances, the patient’s overall health status, and other individual-specific factors .
特性
IUPAC Name |
4-bromo-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJOFMHOVLXHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660788 | |
| Record name | 4-Bromo-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003706-87-3 | |
| Record name | 4-Bromo-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1522110.png)



![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)





![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1522127.png)
![1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride](/img/structure/B1522128.png)